molecular formula C22H20N2 B14495261 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole CAS No. 63637-17-2

1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole

Cat. No.: B14495261
CAS No.: 63637-17-2
M. Wt: 312.4 g/mol
InChI Key: AVOCTSTZFGOLHF-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diphenyl-1-propanol with suitable reagents can lead to the formation of the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is unique due to its specific arrangement of phenyl groups and the hexahydropyrrolo[3,4-b]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

63637-17-2

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

1,3-diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole

InChI

InChI=1S/C22H20N2/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)23-22(19)21(24-20)16-11-5-2-6-12-16/h1-14,19-24H

InChI Key

AVOCTSTZFGOLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(N2)C4=CC=CC=C4)NC5=CC=CC=C35

Origin of Product

United States

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